molecular formula C17H16N2O5S B2915508 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 900005-22-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2915508
CAS No.: 900005-22-3
M. Wt: 360.38
InChI Key: DMRGSKQWBFISQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzo[d][1,3]dioxole (piperonyl) carboxamide moiety, a group recognized in the scientific literature for its role in antimicrobial agents . This scaffold is frequently investigated for its potential to interact with various biological targets. Furthermore, the molecule features a 1,1-dioxidoisothiazolidin group, a sulfonamide-derived structure known as a gamma-sultam, which is present in compounds studied for their inhibitory activity against enzymes like cyclin-dependent kinases (CDK2) . This specific structural combination suggests potential research applications in oncology, where disrupting cell cycle progression is a key therapeutic strategy . The compound's design also aligns with research on neuropharmacology, as carboxamide derivatives based on related aromatic systems have been extensively explored as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B) . These inhibitors are valuable tools for investigating neuroprotective mechanisms and anti-neuroinflammatory pathways in models of neurological disorders . Researchers can utilize this compound to probe a range of biological processes, including enzyme inhibition, antimicrobial mechanisms, and cellular signaling pathways.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-17(12-2-7-15-16(10-12)24-11-23-15)18-13-3-5-14(6-4-13)19-8-1-9-25(19,21)22/h2-7,10H,1,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRGSKQWBFISQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, also referred to as teclozan, is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on recent research findings.

Structural Overview

The compound features a unique structural framework that combines a benzo[d][1,3]dioxole moiety and an isothiazolidin derivative. Its molecular formula is C₁₈H₁₈N₂O₅S, with a molecular weight of approximately 382.41 g/mol. The presence of the dioxidoisothiazolidin group is particularly significant, as it contributes to the compound's diverse interactions with biological targets.

Research indicates that teclozan may exert its biological effects through several mechanisms:

  • Inhibition of Bacterial Growth : Teclozan has shown potential antibacterial properties by inhibiting the growth of various bacterial strains. It appears to interfere with bacterial cell wall synthesis and function, although the precise mechanism remains under investigation.
  • Anticancer Activity : In vitro studies have demonstrated that teclozan can bind effectively to specific enzymes and receptors involved in cancer progression. This interaction is critical for understanding its mechanism of action and optimizing its therapeutic efficacy.

Antibacterial Activity

Teclozan has been evaluated for its antibacterial efficacy against various pathogens. The following table summarizes some key findings:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

In studies assessing anticancer properties, teclozan exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. Notable findings include:

  • Cytotoxicity Assays : Teclozan demonstrated IC₅₀ values ranging from 26 to 65 µM against various cancer cell lines, indicating significant anticancer potential .
  • Safety Profile : The compound showed negligible effects on normal cell lines (IC₅₀ > 150 µM), suggesting a favorable safety profile for further development .

Case Study 1: In Vitro Anticancer Efficacy

A study investigated the effects of teclozan on human cancer cell lines. The results indicated that teclozan significantly inhibited cell proliferation and induced apoptosis in targeted cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of apoptotic markers.

Case Study 2: In Vivo Antidiabetic Effects

Another study explored the antidiabetic potential of a related compound with structural similarities to teclozan. In a streptozotocin-induced diabetic mouse model, the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, highlighting the importance of this chemical class in managing diabetes .

Comparison with Similar Compounds

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)

  • Structure : Features a heptan-4-yl group at the carboxamide nitrogen.
  • Activity: Potent umami receptor agonist (Savorymyx® UM80), effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
  • Metabolism : Rapid oxidative metabolism in rat and human liver microsomes .
  • Toxicology : Evaluated as safe for food applications under FEMA GRAS guidelines .

Aromatic and Heteroaromatic Substitutions

N-(4-Methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide (MDC)

  • Structure : Nitro group at position 6 of benzodioxole and a 4-methoxybenzyl substituent.
  • Activity: Cardiovascular preventive agent with monoclinic crystal structure (Z=2) and an energy gap of 3.54 eV (DFT calculations) .
  • Physicochemical Properties : Exact mass 330.0852; forms a dimer (C32H28N4O12, mass 661.1704) .

N-(3-Trifluoromethylphenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)

  • Structure : Trifluoromethylphenyl substituent.
  • Activity : Potent α-amylase inhibitor (antidiabetic), with in vivo hypoglycemic effects in streptozotocin-induced diabetic mice .

Comparison : The target compound’s sulfone group may confer distinct electronic effects compared to MDC’s nitro or IIc’s trifluoromethyl groups, altering binding affinity to targets like cardiovascular or metabolic enzymes.

Sulfonamide and Sulfone Derivatives

6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC)

  • Structure : Brominated benzodioxole with a naphthyl group.

N-(4-((4-Phenylpiperazin-1-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide (5d)

  • Structure : Sulfonamide linker with a piperazine moiety.
  • Activity : D2/D3 receptor ligand for neurodegenerative disease therapy .

Comparison : The target compound’s isothiazolidine sulfone group differs from BNBC’s bromine or 5d’s sulfonamide, suggesting divergent target pathways (e.g., STING vs. dopamine receptors).

Cytotoxic and Anticancer Derivatives

N-(4-(2-Methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IId)

  • Structure: Phenoxy-substituted phenyl group.
  • Activity : Significant cytotoxicity against HeLa and HepG2 cancer cells (IC50: 26.59–65.16 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.